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Compound of Interest

Compound Name: Propylene glycol, allyl ether

Cat. No.: B072440

Spectroscopic Comparison: Propylene Glycol
vs. Allyl Ether

A detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data
for propylene glycol and allyl ether is presented for researchers, scientists, and drug
development professionals. This guide provides a comparative overview of their distinct
spectroscopic signatures, supported by experimental data and protocols.

This report outlines the characteristic *H NMR, 3C NMR, and IR spectral features of propylene
glycol and allyl ether (specifically, diallyl ether). The data is summarized in comparative tables,
and detailed experimental protocols for obtaining these spectra are provided. Additionally,
molecular structures and key spectral correlations are visualized using Graphviz diagrams.
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Caption: Molecular structures of Propylene Glycol and Allyl Ether.

'H NMR Spectroscopic Data

The *H NMR spectra of propylene glycol and allyl ether exhibit distinct chemical shifts and

splitting patterns, allowing for unambiguous identification. Propylene glycol, with its hydroxyl

and aliphatic protons, shows characteristic multiplets, while the vinyl and allylic protons of allyl

ether appear in specific downfield regions.

Propylene Glycol

Allyl Ether (Diallyl
Ether)

Chemical Shift (ppm)

Assignment

Chemical Shift (ppm)

Assignment

~1.13 Doublet, 3H, -CHs ~4.01 Doublet, 4H, -O-CHa-
~3.40 Multiplet, 2H, -CH2- ~5.20 Multiplet, 4H, =CH:
~3.89 Multiplet, 1H, -CH- ~5.90 Multiplet, 2H, -CH=
450 & ~4.80 Broad singlets, 2H, -

OH

13C NMR Spectroscopic Data

The 13C NMR spectra provide further structural confirmation by detailing the chemical

environment of each carbon atom. The number of signals and their chemical shifts are unique

to each molecule.

Propylene Glycol

Allyl Ether (Diallyl
Ether)

Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment

~18.6 -CHs ~71.8 -O-CH2-

~67.8 -CH2-OH ~117.3 =CH2

~68.2 -CH-OH ~134.7 -CH=
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Infrared (IR) Spectroscopic Data

IR spectroscopy reveals the characteristic functional groups present in each molecule.
Propylene glycol is distinguished by a strong, broad O-H stretching band, which is absent in the
spectrum of allyl ether. Allyl ether, in turn, shows characteristic C=C and =C-H stretching
vibrations.

Allyl Ether (Diallyl
Propylene Glycol

Ether)
Wavenumber (cm~1) Assignment Wavenumber (cm~1) Assignment
3600-3200 (broad) O-H stretch 3080-3010 =C-H stretch
2970-2850 C-H stretch (sp?) 2980-2850 C-H stretch (sp?)
1465-1375 C-H bend 1645 C=C stretch
1130-1000 C-O stretch 1100 C-O-C stretch

Experimental Protocols
NMR Spectroscopy

Sample Preparation:

e For *H NMR, dissolve 5-25 mg of the analyte (propylene glycol or allyl ether) in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, D20).

e For 13C NMR, a more concentrated sample of 50-100 mg in 0.6-0.7 mL of deuterated solvent
is recommended.

o Transfer the solution to a clean, dry 5 mm NMR tube.

« If the sample contains particulate matter, filter the solution through a small plug of glass wool
in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.

Data Acquisition:

e Insert the NMR tube into the spectrometer.
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e Lock the spectrometer onto the deuterium signal of the solvent.
« Shim the magnetic field to optimize homogeneity and obtain sharp spectral lines.

e For *H NMR, acquire the spectrum with a sufficient number of scans to achieve a good
signal-to-noise ratio (typically 8-16 scans).

e For 3C NMR, a larger number of scans (e.g., 128 or more) and a longer relaxation delay
may be necessary due to the lower natural abundance and longer relaxation times of the 13C
nucleus.

e Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase
correction, and baseline correction.

» Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue
dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

» Place a single drop of the liquid sample (propylene glycol or allyl ether) directly onto the
center of the ATR crystal.

Data Acquisition:

e Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Lower the ATR press to ensure good contact between the sample and the crystal.

o Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm~1).
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
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» After analysis, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of
the sample.

Spectroscopic Workflow

Sample Preparation

Propylene Glycol or Allyl Ether

VAN

Dissolve in Place drop on
Deuterated Solvent ATR Crystal

| \
[ \

¢ Data Acquisition %

Acquire NMR Spectrum .
(*H and %C) Acquire IR Spectrum

| |
| |
‘Data Processing & Analysis ;

Fourier Transform, .
Phase & Baseline Correction Background Subtraction

N S

Peak Assignment &
Structural Elucidation

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic analysis (NMR, IR) of propylene glycol,
allyl ether]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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